![molecular formula C9H12N2S B14246978 N-[(Methylideneamino)(methylsulfanyl)methyl]aniline CAS No. 403497-89-2](/img/structure/B14246978.png)
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline is an organic compound with a complex structure that includes both amino and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methylideneamino)(methylsulfanyl)methyl]aniline typically involves the reaction of aniline with formaldehyde and methyl mercaptan. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield simpler amines or thiols .
Scientific Research Applications
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(Methylideneamino)(methylsulfanyl)methyl]aniline exerts its effects involves interactions with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: Similar in structure but lacks the sulfanyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
4-methylsulfonylaniline: Contains a sulfonyl group instead of a sulfanyl group.
Properties
CAS No. |
403497-89-2 |
|---|---|
Molecular Formula |
C9H12N2S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N-[(methylideneamino)-methylsulfanylmethyl]aniline |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12-2)11-8-6-4-3-5-7-8/h3-7,9,11H,1H2,2H3 |
InChI Key |
NPGICICSQXBNDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(NC1=CC=CC=C1)N=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
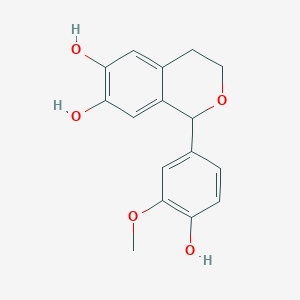
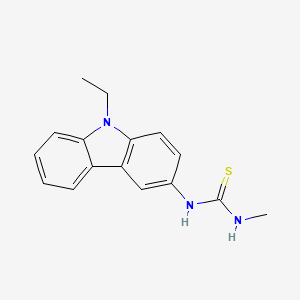
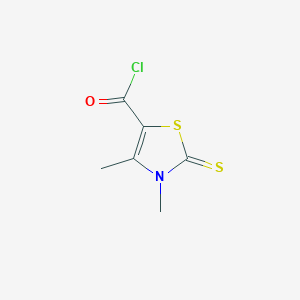
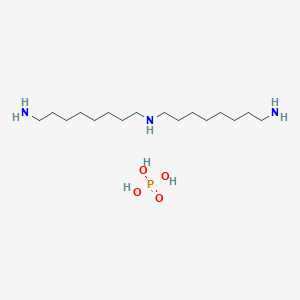
![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

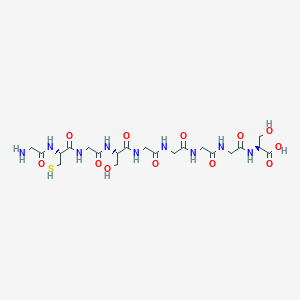
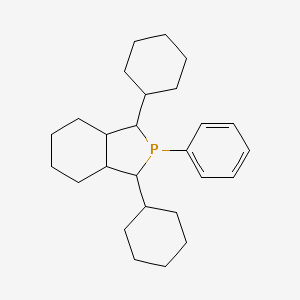
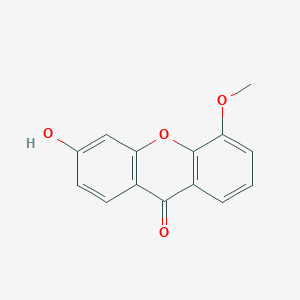
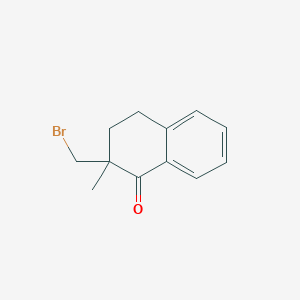
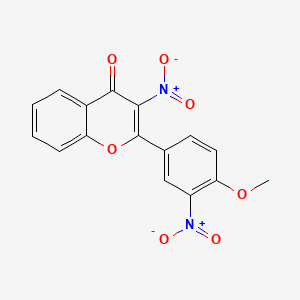
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
